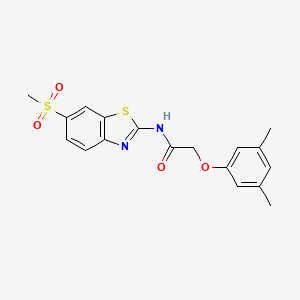
2-(3,5-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzothiazole ring, a methanesulfonyl group, and a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenoxy Moiety: The dimethylphenoxy group can be attached through a nucleophilic substitution reaction using 3,5-dimethylphenol and an appropriate leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with chloroacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenoxy moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the methanesulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring or the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The methanesulfonyl group could play a role in its reactivity, while the benzothiazole ring might be involved in binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a methanesulfonyl group.
2-(3,5-dimethylphenoxy)-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a chloro group instead of a methanesulfonyl group.
2-(3,5-dimethylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a nitro group instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 2-(3,5-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide may confer unique chemical properties, such as increased reactivity or specific binding interactions, which could make it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C18H18N2O4S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H18N2O4S2/c1-11-6-12(2)8-13(7-11)24-10-17(21)20-18-19-15-5-4-14(26(3,22)23)9-16(15)25-18/h4-9H,10H2,1-3H3,(H,19,20,21) |
InChI Key |
DHEBHBRUHXMEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12131569.png)
![N-(3,5-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B12131575.png)
![N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide](/img/structure/B12131579.png)


![3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12131603.png)




![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one](/img/structure/B12131628.png)
![2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12131631.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131642.png)
